2-Methyl-1,2,3,4-tetrahydroacridin-9-amine
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Overview
Description
2-Methyl-1,2,3,4-tetrahydroacridin-9-amine is a heterocyclic compound that belongs to the acridine family. This compound is characterized by its polycyclic structure, which includes a nitrogen atom in the ring system. It has garnered interest in various fields due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydroacridin-9-amine typically involves the reaction of cyclohexanone with 2-aminobenzonitrile. This reaction proceeds under acidic conditions, often using hydrochloric acid as a catalyst. The intermediate product undergoes cyclization to form the desired acridine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroacridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroacridin-9-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Biology: The compound is studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The primary mechanism of action of 2-Methyl-1,2,3,4-tetrahydroacridin-9-amine involves the inhibition of cholinesterase enzymes. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .
Comparison with Similar Compounds
Similar Compounds
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use in treating Alzheimer’s disease.
Tacrine: Another cholinesterase inhibitor with similar pharmacological properties.
Uniqueness
2-Methyl-1,2,3,4-tetrahydroacridin-9-amine is unique due to the presence of a methyl group at the second position, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification can lead to differences in its biological activity and therapeutic potential compared to other acridine derivatives .
Biological Activity
2-Methyl-1,2,3,4-tetrahydroacridin-9-amine is a compound derived from tacrine, a well-known acetylcholinesterase (AChE) inhibitor. Tacrine and its derivatives have been extensively studied for their potential therapeutic applications in neurological disorders, particularly Alzheimer's disease. This article provides a comprehensive review of the biological activity of this compound, focusing on its mechanisms of action, efficacy as an AChE inhibitor, neuroprotective properties, and potential side effects.
The primary mechanism of action for this compound is its inhibition of cholinesterases:
- Acetylcholinesterase (AChE) : This enzyme breaks down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission.
- Butyrylcholinesterase (BuChE) : This enzyme also hydrolyzes acetylcholine but has a broader substrate specificity. Studies indicate that 2-methyl derivatives exhibit selective inhibition towards AChE over BuChE.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound and its derivatives. The following table summarizes key findings from various research studies:
Study on Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in SH-SY5Y cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂). The results indicated that treatment with the compound significantly improved cell viability compared to untreated controls. The percentage of surviving cells increased from 48.7% (H₂O₂ only) to approximately 70% when pre-treated with the compound at a concentration of 50 µM.
Efficacy Against Cholinesterases
In comparative studies against AChE and BuChE:
- Inhibition Rates : Compounds related to 2-methyl derivatives showed inhibition rates exceeding 90% against AChE at specific concentrations.
- Selectivity : Several derivatives demonstrated selectivity towards AChE over BuChE, which is crucial for minimizing side effects associated with cholinergic overstimulation.
Properties
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroacridin-9-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-5,9H,6-8H2,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTPLHBPILFKIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NC3=CC=CC=C3C(=C2C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.